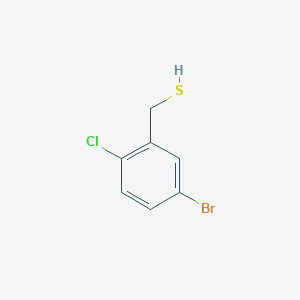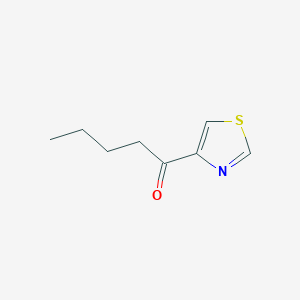![molecular formula C6H9N7 B13066279 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13066279.png)
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry . The unique structure of this compound, featuring two triazole rings, makes it a valuable candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles in high yields. The reaction conditions generally include the use of copper(I) salts (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate) in a solvent such as water or a mixture of water and an organic solvent .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved safety . The use of inexpensive and readily available starting materials, along with the elimination of hazardous solvents, makes this method suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole rings can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted amines .
Applications De Recherche Scientifique
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with various molecular targets. The triazole rings can form hydrogen bonds and coordinate with metal ions, enhancing their catalytic activity . In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby disrupting their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole: A simpler analog with a single triazole ring.
1,2,4-Triazole: Another triazole isomer with different chemical properties.
Benzyl-substituted triazoles: Compounds with benzyl groups attached to the triazole ring.
Uniqueness
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine stands out due to its dual triazole structure, which provides enhanced stability and reactivity. This unique feature makes it a versatile compound for various applications in chemistry, biology, and industry .
Propriétés
Formule moléculaire |
C6H9N7 |
|---|---|
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
1-[(2-methyltriazol-4-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C6H9N7/c1-12-8-2-5(10-12)3-13-4-6(7)9-11-13/h2,4H,3,7H2,1H3 |
Clé InChI |
DLHYOFZPDRKWOY-UHFFFAOYSA-N |
SMILES canonique |
CN1N=CC(=N1)CN2C=C(N=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



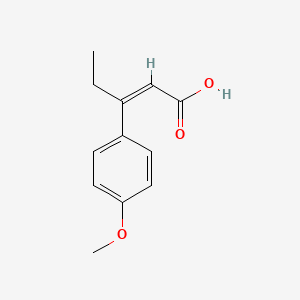
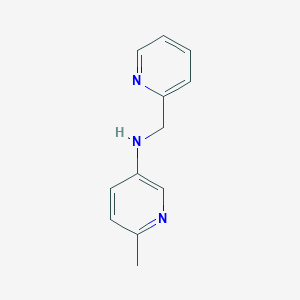
![Butyl[1-(3-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B13066230.png)
![6-Fluorothieno[3,2-b]pyridine](/img/structure/B13066234.png)
![(3R,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13066240.png)
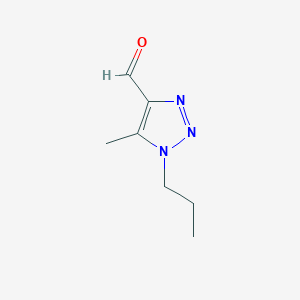


![1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13066258.png)

